molecular formula C12H9F2N B7837955 4-Amino-3,5-difluorobiphenyl

4-Amino-3,5-difluorobiphenyl

Cat. No.: B7837955
M. Wt: 205.20 g/mol
InChI Key: YXZRXSMPZIMQCT-UHFFFAOYSA-N
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Description

4-Amino-3,5-difluorobiphenyl is an organic compound with the molecular formula C12H9F2N. It is a derivative of biphenyl, where two fluorine atoms are substituted at the 3 and 5 positions, and an amine group is attached at the 4 position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3,5-difluorobiphenyl typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3,5-difluorobiphenyl undergoes various chemical reactions, including:

    Substitution Reactions: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

    Oxidation and Reduction: The compound can be oxidized to form corresponding nitro or nitroso derivatives, and reduced to form amine derivatives with different oxidation states.

    Coupling Reactions: It can undergo further coupling reactions to form more complex biphenyl derivatives

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution can produce various alkyl or acyl derivatives .

Scientific Research Applications

4-Amino-3,5-difluorobiphenyl has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-3,5-difluorobiphenyl involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to form strong interactions with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

  • 3,5-Difluorobiphenyl-4-carboxylic acid
  • 3,5-Difluorobiphenyl-4-methanol
  • 3,5-Difluorobiphenyl-4-nitro

Uniqueness: 4-Amino-3,5-difluorobiphenyl is unique due to the presence of both fluorine atoms and an amine group, which confer distinct chemical properties. The fluorine atoms increase the compound’s lipophilicity and metabolic stability, while the amine group enhances its reactivity and potential for forming hydrogen bonds. These features make it a valuable compound for various applications in research and industry .

Biological Activity

4-Amino-3,5-difluorobiphenyl is an organic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound, supported by data tables and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the introduction of amino and fluorine substituents onto a biphenyl framework. The compound's structure can be represented as follows:

C12H10F2N\text{C}_{12}\text{H}_{10}\text{F}_2\text{N}

This structure indicates two fluorine atoms attached to the aromatic rings, which is crucial for enhancing its biological activity.

Antimicrobial Activity

Research has shown that derivatives of this compound exhibit significant antimicrobial properties. A study synthesized several derivatives and evaluated their efficacy against various bacterial strains including Staphylococcus aureus, Escherichia coli, and fungal strains like Candida albicans. The results indicated that certain derivatives possess strong inhibitory effects on these pathogens, with minimum inhibitory concentrations (MICs) demonstrating effectiveness in the low micromolar range .

CompoundBacterial StrainMIC (µg/mL)
5aStaphylococcus aureus16
5bEscherichia coli32
5cCandida albicans8

Cytotoxicity Studies

In vitro cytotoxicity assessments were conducted using the MTT assay against various cancer cell lines, including Hep-2 (laryngeal carcinoma) and A549 (lung carcinoma). The findings revealed that some derivatives exhibited cytotoxicity levels exceeding 70% at specific concentrations, indicating their potential as anticancer agents .

CompoundCell LineIC50 (µM)
5aHep-212.5
5bA54915.0
5cHCT-11610.0

The mechanism by which this compound exerts its biological effects appears to be multifaceted:

  • Inhibition of Enzymatic Activity : Some studies suggest that these compounds may inhibit key enzymes involved in cell proliferation, such as EGFR (epidermal growth factor receptor). For instance, certain derivatives were shown to inhibit tyrosine kinase activity effectively .
  • Induction of Apoptosis : The cytotoxic effects observed in cancer cell lines are partly due to the activation of apoptosis pathways. Compounds like N5a have been shown to activate caspase-3 and caspase-8, leading to programmed cell death in targeted cancer cells .

Case Study 1: Anticancer Activity

A research study focused on a derivative of this compound demonstrated significant anticancer activity against Hep-2 cells. The study utilized molecular docking techniques to explore binding interactions with target proteins involved in cancer progression. The results indicated a strong affinity for the protein 4LRH, suggesting a mechanism for its cytotoxic effects .

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of various derivatives against clinical isolates. The results highlighted that compounds with fluorine substitutions showed enhanced activity compared to their non-fluorinated counterparts. This enhancement is attributed to increased lipophilicity and improved binding interactions with microbial targets .

Properties

IUPAC Name

2,6-difluoro-4-phenylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2N/c13-10-6-9(7-11(14)12(10)15)8-4-2-1-3-5-8/h1-7H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXZRXSMPZIMQCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C(=C2)F)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound (0.401 g) was prepared from 2,6-difluoro-4-bromo aniline (0.5 g, 2.4 mmol) and phenylboronic acid (0.38 g, 3.12 mmol) as a white solid. 1H-NMR (δ ppm, DMSO-d6, 400 MHz): 7.60 (d, J 7.4, 2H), 7.38 (t, J 7.5, 2H), 7.30-7.25 (m, 3H), 5.33 (s, 2H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.38 g
Type
reactant
Reaction Step One

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